1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS: 1306605-44-6) is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a piperazine ring at position 6, forming a dihydrochloride salt. Its molecular formula is C₁₀H₁₆Cl₂N₆ (MW: 291.18 g/mol), with a structure confirmed via IUPAC nomenclature and spectroscopic data . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15;;/h2-3,11H,4-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYMUBHLICMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure combines a triazolo-pyridazine moiety with a piperazine ring, which may impart specific biological activities relevant to various pharmacological targets.
- Molecular Formula : C10H16Cl2N6
- Molecular Weight : 291.18 g/mol
- IUPAC Name : 3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride
- CAS Number : 1306605-44-6
Biological Activity Overview
The biological activity of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride has been investigated primarily in the context of its anti-parasitic properties and potential as a therapeutic agent against various diseases.
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Cryptosporidium species. The compound was found to exhibit significant in vitro activity with an effective concentration (EC50) of approximately 3.8 μM against C. parvum . This finding positions it as a candidate for further development in treating cryptosporidiosis, especially in immunocompromised patients where existing treatments are inadequate.
Structure-Activity Relationship (SAR)
The optimization of the piperazine linker in related compounds has shown that modifications can enhance biological activity. For instance, substituting the piperazine with an acetamide linker has led to improved efficacy and reduced cardiotoxicity associated with hERG channel inhibition . This illustrates the importance of structural modifications in enhancing therapeutic profiles.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : Research indicated that derivatives of triazolopyridazines rapidly eliminate C. parvum in culture systems, contrasting with traditional treatments that may inhibit growth without eliminating the parasite .
- Pharmacokinetics : The pharmacokinetic profile suggests prolonged exposure in the small intestine, which is critical for targeting intestinal parasites effectively .
- Toxicity Assessments : While initial findings demonstrate promising efficacy, further studies are required to evaluate long-term safety and potential side effects associated with chronic use.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | EC50 (μM) | Remarks |
|---|---|---|---|
| Antiparasitic | C. parvum | 3.8 | Effective in vitro but requires optimization |
| Cardiotoxicity | hERG Channel | Modest | Potential risk; needs further investigation |
Table 2: Structure-Activity Relationships
| Compound Variant | Linker Type | Efficacy (EC50) | Notes |
|---|---|---|---|
| Original Compound | Piperazine | 3.8 | Base compound |
| Optimized Variant | Acetamide | 0.17 | Improved potency and reduced toxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 dictating pharmacological properties. Below is a comparative analysis with key derivatives:
Key Differences
Substituent Effects on Bioactivity
- Methyl vs. Fluorinated/Aromatic Groups : The target compound’s 3-methyl group provides steric bulk without electronic effects, whereas fluorinated indole derivatives (e.g., Compound 7) enhance π-π stacking and hydrophobic interactions with protein targets like BRD4 .
- Piperazine vs. Piperidine/Acetamide : The dihydrochloride salt of the target compound improves solubility over neutral analogs (e.g., Compound 24), which rely on carboxylic acid groups for solubility .
Synthetic Routes
- The target compound is synthesized via hydrazine-mediated substitution of 6-chloro-3-methyl-triazolo[4,3-b]pyridazine, a method shared with intermediates like 6-hydrazinyl derivatives (3a–c) .
- In contrast, Lin28-1632 incorporates a phenylacetamide group via coupling reactions, reflecting divergent therapeutic applications .
Thermodynamic Stability
- Hydrazine-containing derivatives (e.g., 3a–c) exhibit lower thermal stability compared to the target compound’s piperazine-dihydrochloride form, as hydrazine groups are prone to decomposition under acidic conditions .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride typically proceeds via the following key steps:
- Construction of the triazolo[4,3-b]pyridazine core with a methyl substitution at the 3-position.
- Introduction of the piperazine substituent at the 6-position of the triazolopyridazine ring.
- Conversion of the free base to the dihydrochloride salt to improve stability and solubility.
Detailed Synthetic Route
Based on patent literature and related heterocyclic chemistry, the preparation can be outlined as follows:
Synthesis of 3-Methyl-triazolo[4,3-b]pyridazine intermediate:
- Starting from a suitable pyridazine derivative, the triazole ring is constructed by cyclization with hydrazine derivatives and methylation at the 3-position.
- Typical conditions involve refluxing with hydrazine hydrate and subsequent methylation using methyl iodide or methyl sulfate under controlled conditions.
-
- The 6-position of the triazolopyridazine ring is activated, often via halogenation (e.g., chlorination or bromination).
- Nucleophilic substitution is then carried out using piperazine, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
- The reaction proceeds via nucleophilic aromatic substitution to yield the 1-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}piperazine free base.
Formation of Dihydrochloride Salt:
- The free base is dissolved in an organic solvent (e.g., ethanol or ethyl acetate).
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution to precipitate the dihydrochloride salt.
- The salt is isolated by filtration, washed, and dried under vacuum.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triazole ring formation | Hydrazine hydrate, methyl iodide, reflux | 70-85 | Controlled methylation critical |
| Halogenation at 6-position | POCl3 or N-chlorosuccinimide, reflux | 60-75 | Ensures activation for substitution |
| Nucleophilic substitution | Piperazine, DMF/DMSO, 80-120 °C, 12-24 h | 65-80 | Excess piperazine improves conversion |
| Salt formation | HCl gas or HCl in ethanol, 0-25 °C | 90-95 | Precipitation of pure dihydrochloride |
Purification and Characterization
- The dihydrochloride salt is purified by recrystallization from ethanol or water-ethanol mixtures.
- Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structure.
Research Findings and Notes
- The compound exhibits high pharmacological tolerance and specificity as a kinase inhibitor, making the purity and reproducibility of the synthetic route critical for pharmaceutical applications.
- The salt form (dihydrochloride) enhances solubility and bioavailability compared to the free base.
- The synthetic methods emphasize mild conditions for ring formation and substitution to prevent decomposition of the sensitive triazolopyridazine core.
- Alternative methods explored include microwave-assisted synthesis for faster ring closure and substitution steps, improving yields and reducing reaction times.
- The use of protecting groups is generally avoided to streamline the synthesis and reduce costs.
Summary Table of Preparation Methods
| Stage | Key Reagents & Solvents | Typical Conditions | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Triazole ring synthesis | Hydrazine hydrate, methyl iodide | Reflux in ethanol, 4-8 h | 70-85 | Methylation selectivity |
| Halogenation (activation) | POCl3 or NCS | Reflux, 3-6 h | 60-75 | Complete halogenation |
| Piperazine substitution | Piperazine, DMF/DMSO | 80-120 °C, 12-24 h | 65-80 | Excess nucleophile, temperature |
| Salt formation | HCl gas or HCl in ethanol | 0-25 °C, precipitation | 90-95 | Controlled acid addition |
Q & A
Basic: What are the structural characteristics and IUPAC nomenclature of this compound?
The compound features a triazolo[4,3-b]pyridazine core fused with a 3-methyl group and a piperazine ring, protonated as a dihydrochloride salt. The IUPAC name is 3-methyl-6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride , with molecular formula C₁₀H₁₆Cl₂N₆ and molecular weight 291.18 g/mol . Key structural identifiers include the PubChem CID (54593432) and the InChIKey (WJHYMUBHLICMDY-UHFFFAOYSA-N) for precise database referencing .
Basic: What synthetic methodologies are reported for this compound?
Synthesis typically involves multi-step reactions, such as:
Nucleophilic substitution : Reacting halogenated triazolo-pyridazine precursors (e.g., 6-chloro derivatives) with piperazine under reflux in polar aprotic solvents (e.g., DMF) .
Salt formation : Treating the free base with HCl in methanol or ethanol to form the dihydrochloride salt, followed by vacuum drying .
- Example: A related triazolo-pyridazine hydrochloride was synthesized with 99% yield via HCl gas introduction in methanol .
Advanced: How can computational chemistry optimize its synthesis?
The ICReDD framework () integrates quantum chemical calculations and machine learning to predict reaction pathways and optimize conditions:
- Reaction path search : Identifies intermediates and transition states to reduce side products.
- Parameter optimization : Screens solvent, temperature, and catalyst combinations (e.g., bases like K₂CO₃) to maximize yield .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational models, accelerating discovery .
Advanced: What analytical techniques confirm structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR validates proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and aromatic triazole signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 291.18 for [M+H]⁺) .
- HPLC/TLC : Purity assessment using C18 columns (5:95 ACN:H₂O + 0.1% H₃PO₄) with UV detection at 254 nm .
Advanced: How do structural modifications influence biological activity?
- Piperazine substituents : Electron-withdrawing groups (e.g., sulfonyl in ) enhance binding to enzymes like kinases or viral proteases .
- Triazole methylation : The 3-methyl group improves metabolic stability by reducing oxidative degradation .
- Chlorophenyl additions : In related compounds, 3,4-dichlorophenyl moieties increase lipophilicity and target affinity .
Advanced: How to resolve contradictions in synthetic yields or conditions?
- Data-driven analysis : Compare reaction parameters (e.g., solvent polarity, stoichiometry) across studies. For example, reported 67% vs. 99% yields due to HCl concentration differences .
- Scale-dependent factors : Pilot-scale reactions may require adjusted heating rates or stirring efficiency to replicate lab-scale results .
Basic: What are recommended storage conditions?
Store as a hygroscopic powder at room temperature (RT) in airtight containers under inert gas (N₂/Ar) to prevent HCl dissociation . While safety data is limited for this compound, related triazolo-pyridazines recommend glove-box handling and avoidance of aqueous environments .
Advanced: What challenges arise in scaling up synthesis?
- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Reactor compatibility : Corrosive HCl gas requires glass-lined or Hastelloy reactors .
- Yield reproducibility : Implement inline PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
